2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Description

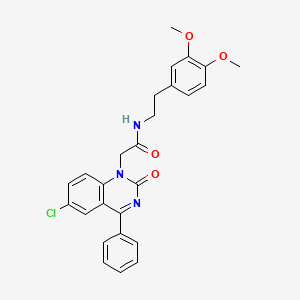

This compound features a quinazolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects . The chloro and dimethoxyphenethyl groups likely enhance lipophilicity and metabolic stability, influencing bioavailability and target engagement.

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O4/c1-33-22-11-8-17(14-23(22)34-2)12-13-28-24(31)16-30-21-10-9-19(27)15-20(21)25(29-26(30)32)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTWVZZRPMHDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with cellular targets like enzymes or receptors. Its quinazolinone core is known to bind with high affinity to certain protein kinases, inhibiting their activity and affecting downstream signaling pathways. The chloro-phenyl group enhances its binding affinity, while the dimethoxyphenethyl moiety modulates its pharmacokinetic properties, improving cellular uptake and bioavailability.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Research Findings and Trends

- Antioxidant Activity: Quinazolinones with electron-withdrawing groups (e.g., Cl, F) show enhanced antioxidant properties compared to ascorbic acid () .

- Anticonvulsant Potential: The dimethoxyphenethyl group in IV-40 and the target compound aligns with structural motifs in anticonvulsant agents () .

- Crystallographic Insights : Substituent orientation (e.g., dihedral angles in ) influences molecular packing and stability, critical for formulation .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic molecule belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C26H24ClN3O4

Molecular Weight : 463.94 g/mol

CAS Number : 941982-53-2

The compound features a quinazoline core with a chloro substituent and a dimethoxyphenethyl group. This structural configuration may enhance its pharmacological profile by influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate starting materials.

- Substitution Reactions : The introduction of the chloro and dimethoxyphenethyl groups occurs through nucleophilic substitution methods.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. Results indicated that it possesses a notable cytotoxic effect with IC50 values suggesting potent activity compared to standard chemotherapeutics like methotrexate .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and others.

- Findings : Initial results indicate moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The quinazoline core is known to interact with enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : Potential binding to specific receptors that modulate cellular responses associated with cancer and infection.

Case Studies

A notable case study involved the evaluation of various quinazoline derivatives, including our compound, where researchers utilized molecular docking studies to predict binding affinities to target proteins such as dihydrofolate reductase (DHFR). The results indicated favorable interactions suggesting potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.